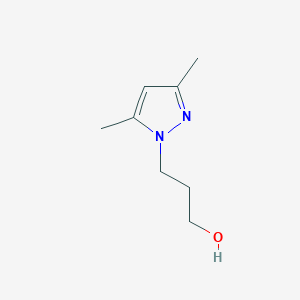

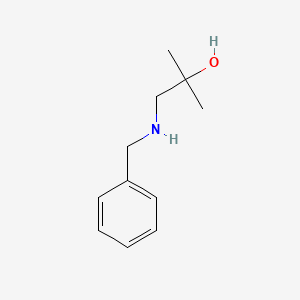

![molecular formula C11H12N2S B1281751 [2-(3-甲基苯基)-1,3-噻唑-4-基]甲胺 CAS No. 89152-85-2](/img/structure/B1281751.png)

[2-(3-甲基苯基)-1,3-噻唑-4-基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

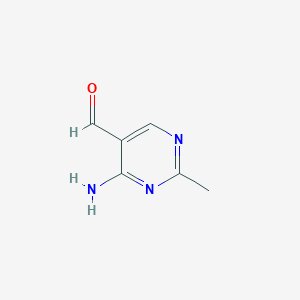

The compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategies that allow for the introduction of various substituents into the thiazole core to modulate its biological activity. For instance, the synthesis of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazyne derivatives, which are structurally related to [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine, has been reported to yield good results, with the derivatives being characterized by elemental analysis and NMR studies . Similarly, the synthesis of thiazole-2-yl-(amino)methylphosphonates and phosphinates involves nucleophilic addition to thiazole-derived imines, although the thiazole-2 derivatives were found to undergo cleavage under acidic conditions .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the presence of various substituents influencing the overall molecular conformation and electronic distribution. For example, the X-ray structure analysis of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, revealed a slightly warped ring skeleton and variations in bond lengths that could be explained by Huckel MO theory . These structural insights are crucial for understanding the interaction of thiazole derivatives with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the hydrazine derivatives mentioned earlier were assayed for their inhibitory activity against human monoamine oxidase (hMAO), with some showing nanomolar IC50 values, indicating potent inhibitory effects . Additionally, the cleavage of thiazole-2-yl-(amino)methylphosphonates under acidic conditions suggests that the stability of such compounds can be influenced by the reaction environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its interaction with biological targets. For example, the antioxidant properties of benzimidazole derivatives with thiazole moieties were evaluated, with some compounds showing good scavenging activity for DPPH radicals . These properties are critical for the development of thiazole derivatives as therapeutic agents.

科学研究应用

抗氧化活性

噻唑衍生物已被发现具有抗氧化作用 . 抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在应对环境和其他压力时会产生这些分子。

镇痛活性

据报道,噻唑衍生物具有镇痛(缓解疼痛)特性 . 这可能使它们在开发新型止痛药方面发挥作用。

抗炎活性

这些化合物也已被发现具有抗炎作用 . 这意味着它们可能用于治疗以炎症为特征的疾病,如关节炎或哮喘。

抗菌和抗真菌活性

噻唑衍生物已显示出抗菌和抗真菌特性 . 这表明它们在治疗各种细菌和真菌感染方面具有潜在用途。

抗病毒活性

一些噻唑衍生物已显示出抗病毒活性 . 这可能使它们在开发新型抗病毒药物方面发挥价值,特别是在对抗病毒性疾病的持续斗争中。

神经保护活性

噻唑衍生物已被发现具有神经保护作用 . 这意味着它们可能用于治疗神经退行性疾病,如阿尔茨海默病和帕金森病。

抗肿瘤或细胞毒活性

观察到噻唑衍生物具有抗肿瘤和细胞毒活性 . 这表明它们可用于开发新的癌症治疗方法。

抗惊厥活性

这些化合物也被发现具有抗惊厥作用 . 这可能使它们在治疗以癫痫发作为特征的疾病方面发挥作用,例如癫痫病。

属性

IUPAC Name |

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRGOSWTMATQKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40526451 |

Source

|

| Record name | 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89152-85-2 |

Source

|

| Record name | 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40526451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

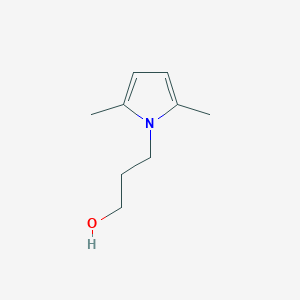

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)